Shishijimicin A

Description

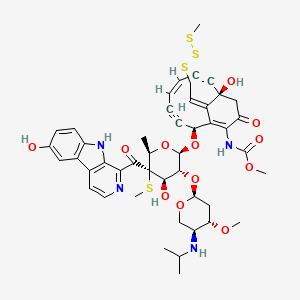

Structure

2D Structure

Properties

Molecular Formula |

C46H52N4O12S4 |

|---|---|

Molecular Weight |

981.2 g/mol |

IUPAC Name |

methyl N-[(1R,4Z,8S,13Z)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16-/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1 |

InChI Key |

FVNYJZKDBPDHIP-UXLTXATLSA-N |

Isomeric SMILES |

C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |

Synonyms |

Shishijimicin A |

Origin of Product |

United States |

Discovery, Isolation, and Origin of Shishijimicin a

Identification of Natural Source Organisms

Shishijimicin A, along with its structural relatives Shishijimicins B and C, was first isolated from the marine ascidian Didemnum proliferum. acs.org Ascidians, also known as tunicates or sea squirts, are filter-feeding marine invertebrates that are known to produce a wide array of chemically diverse and biologically active secondary metabolites. nih.govmdpi.comresearchgate.net The genus Didemnum is particularly noted for being a prolific source of novel natural products. nih.gov

The initial investigation into Didemnum proliferum, a thin, encrusting orange ascidian from southern Japan, was prompted by the unique activity of its lipophilic extract in a cell morphology assay. acs.org Bioassay-guided fractionation of the methanolic and ethanolic extracts of the tunicate led to the isolation of the three new Shishijimicins, alongside the known enediyne compound, namenamicin. acs.org Structural analysis confirmed that this compound possesses the characteristic enediyne core attached to a novel sugar component, which is a conjugate of a hexose and a β-carboline. acs.org

A significant hurdle in the research and development of this compound is its extreme scarcity in its natural source. researchgate.net The low abundance of the compound in Didemnum proliferum makes large-scale harvesting for direct extraction both economically unviable and ecologically unsustainable. This "supply problem" is a common issue in the field of marine natural products, where the producing organism often yields only minuscule quantities of the desired bioactive compound. mdpi.com

The challenges associated with native production include:

Low Yield: The concentration of this compound within the ascidian is exceptionally low, requiring large amounts of biomass to isolate even small quantities of the pure substance.

Ecological Impact: Harvesting the vast quantities of Didemnum proliferum needed for significant compound extraction could have detrimental effects on its native marine ecosystem.

Aquaculture Difficulties: Culturing ascidians like Didemnum proliferum in controlled environments to ensure a sustainable supply is often complex and has not been established as a viable alternative for producing this specific compound. frontiersin.org

These limitations in natural supply have necessitated the development of complex total synthesis strategies to produce this compound in the laboratory for further biological evaluation and potential therapeutic application. researchgate.net

Isolation Methodologies

The isolation of a specific bioactive compound like this compound from a marine organism is a meticulous, multi-step process designed to separate the target molecule from a complex mixture of other metabolites. researchgate.net The general strategy involves initial extraction followed by sequential chromatographic purification.

The process typically begins with the collection of the marine organism, which is then extracted using organic solvents to pull the desired compounds from the biological matrix. For this compound, a combination of methanol (B129727) and ethanol (B145695) was used to create a crude extract from the tunicate. acs.org This lipophilic extract is then subjected to a series of separation techniques that exploit the different physicochemical properties (such as polarity, size, and charge) of the constituent molecules. researchgate.net

Chromatography is the cornerstone of this purification process. jsmcentral.org A variety of chromatographic methods are employed in succession, with each step yielding a purer fraction of the target compound. jsmcentral.org In the case of this compound, the initial separation of the aqueous methanol fraction was achieved using centrifugal partition chromatography, followed by final purification using reversed-phase high-performance liquid chromatography (HPLC). acs.org

Interactive Data Table: Common Methodologies in Marine Natural Product Isolation

| Technique | Principle of Separation | Role in Isolation |

| Solvent Extraction | Differential solubility of compounds in various organic solvents (e.g., methanol, ethanol, chloroform). | Creates a crude extract from the raw biological material, separating lipids and other organic molecules from aqueous components. |

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) as a liquid mobile phase moves through it. cmfri.org.in | Used for initial fractionation of the crude extract into less complex mixtures based on polarity. jsmcentral.org |

| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a flat plate; used to monitor reaction progress and determine the purity of fractions. cmfri.org.in | A quick, analytical method to assess the composition of fractions from other chromatographic steps and guide the purification strategy. jsmcentral.org |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution version of column chromatography that uses high pressure to force the solvent through a column with smaller particles, providing superior separation. nih.gov | Often the final step in purification to isolate the pure compound from remaining impurities. nih.govuj.edu.pl |

| Reversed-Phase Chromatography | A type of HPLC where the stationary phase is nonpolar and the mobile phase is polar. Polar compounds elute first. jsmcentral.org | Highly effective for purifying polar to moderately nonpolar compounds like many natural products. |

| Size-Exclusion Chromatography | Separates molecules based on their size by passing them through a porous gel; larger molecules elute first. cmfri.org.innih.gov | Useful for separating large molecules like proteins or polysaccharides from smaller secondary metabolites. |

Biosynthetic Pathway Investigations of Shishijimicin a

Proposed Origins of the Enediyne Core

The biosynthesis of the enediyne core across all known members of this class, including both 9- and 10-membered ring systems, is initiated by a conserved iterative type I polyketide synthase (PKS). nih.govnih.gov This enzyme, often referred to as the enediyne PKS (PKSE), is responsible for constructing a linear polyene intermediate that serves as the foundational backbone for the enediyne core. nih.govpnas.org

Polyketide Precursors and Assembly

The assembly of the enediyne core begins with the iterative condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, by the PKSE. acs.orgnih.gov This process involves a series of decarboxylative condensation reactions and reductive modifications, including ketoreduction and dehydration, to form a growing polyketide chain that remains tethered to the acyl carrier protein (ACP) domain of the PKS. pnas.orgacs.org Isotopic labeling studies on various enediynes have unequivocally established that the carbon skeleton of the enediyne core originates from acetate precursors. psu.edunih.gov

The product of the PKSE is a linear polyene. nih.govpnas.org In the absence of downstream processing enzymes, a thioesterase (TE) can release this intermediate from the PKS. acs.orgosti.gov For instance, co-expression of the PKSE and its cognate TE from the C-1027 biosynthetic gene cluster leads to the production of 1,3,5,7,9,11,13-pentadecaheptaene. pnas.org It is this polyene intermediate that undergoes a series of complex enzymatic transformations, including cyclization and oxidation, to ultimately form the characteristic bicyclic enediyne core. nih.govpnas.org

Divergence in 9- and 10-membered Enediyne Biosynthesis

A key question in enediyne biosynthesis is what determines the formation of either a 9-membered or a 10-membered enediyne core. nih.govnih.gov Shishijimicin A possesses a 10-membered enediyne core. oup.commdpi.com

Initial hypotheses suggested that the divergence might occur at the level of the PKSE itself, with different PKSs producing distinct polyketide precursors for the two classes. researchgate.net However, subsequent research has shown that PKSEs and TEs from both 9- and 10-membered enediyne pathways are often interchangeable and can produce the same linear polyene intermediates. acs.orgosti.govnih.gov This suggests that the divergence in the biosynthetic pathway occurs after the formation of the initial polyketide chain. acs.orgosti.govresearchgate.net

Current models propose that the fate of the common polyene intermediate is directed by a suite of pathway-specific enzymes that are unique to either the 9- or 10-membered enediyne biosynthetic gene clusters. nih.govresearchgate.net These enzymes are responsible for the specific cyclization and tailoring reactions that lead to the final ring size of the enediyne core. While the exact mechanisms and enzymes involved in this crucial divergence are still under active investigation, it is clear that the post-PKS modifications play a pivotal role in defining the final structure of the enediyne core. acs.orgosti.gov

Challenges in Elucidating this compound Biosynthesis

Despite the general understanding of enediyne biosynthesis, the specific pathway leading to this compound remains largely uncharacterized due to a significant hurdle.

Absence of Genetic Information for Producer Organism

The primary challenge in studying the biosynthesis of this compound is the lack of genetic information for the producing organism. oup.com this compound was isolated from the marine ascidian Didemnum proliferum. wikipedia.orgnih.gov However, it is widely believed that the true producer is a symbiotic microorganism residing within the ascidian, as is common for many marine natural products. nih.govmdpi.com To date, the biosynthetic gene cluster responsible for this compound production has not been identified. oup.com Without this genetic blueprint, it is impossible to perform targeted gene knockouts or heterologous expression studies to functionally characterize the biosynthetic enzymes involved in its formation. This contrasts with many other enediynes, such as C-1027 and calicheamicin (B1180863), where the identification of their biosynthetic gene clusters has enabled detailed investigation of their formation. nih.govoup.com

Methodologies for Biosynthetic Pathway Elucidation

In the absence of genetic data for this compound, researchers rely on methodologies that have been successfully applied to the study of other enediyne biosynthetic pathways.

Isotopic Labeling Studies (General Enediyne Research)

Isotopic labeling studies have been a cornerstone in elucidating the origins of the carbon skeletons of natural products, including enediynes. nih.govnih.gov This technique involves feeding the producing organism with precursors, such as acetate, that have been enriched with stable isotopes like ¹³C. psu.edupnas.org The resulting natural product is then isolated, and the incorporation and position of the isotopic labels are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

These experiments have been instrumental in confirming the polyketide origin of the enediyne core and in mapping the folding patterns of the polyketide chain for various enediynes. psu.edupnas.org For example, feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate have revealed the specific acetate units that contribute to the formation of both the enediyne core and other parts of the molecule, such as the anthraquinone (B42736) moiety in tiancimycins. pnas.org Although such studies have not been specifically reported for this compound, they represent a powerful tool that could be applied if the true producing organism is identified and can be cultured.

Genome Mining and Gene Cluster Annotation for Enediyne Discovery

The discovery of novel enediyne natural products, including this compound, has been significantly accelerated by advances in microbial genomics. nih.gov The traditional activity-guided discovery methods are often hindered by the low production titers and the cryptic nature of many biosynthetic gene clusters (BGCs) under standard laboratory conditions. chemrxiv.org Genome mining has emerged as a powerful strategy to uncover the untapped biosynthetic potential of microorganisms, particularly actinomycetes, which are prolific producers of enediynes. asm.orgacs.org

This approach is founded on the observation that all enediyne BGCs share a conserved set of genes essential for the formation of the characteristic enediyne core. oup.com This "signature" is a conserved five-gene cassette that typically includes genes encoding an iterative Type I polyketide synthase (PKS), known as an enediyne PKS (PKSE), a thioesterase, and three other conserved proteins. nih.gov Researchers can use the protein sequences of this cassette as queries to search public and private genome databases, identifying strains that harbor putative enediyne BGCs. acs.org This strategy has revealed that the genetic potential to produce enediynes is far more widespread than previously appreciated based on isolated molecules alone. nih.govasm.org

Once a putative enediyne BGC is identified, annotation is performed to predict the structure of the encoded metabolite. A powerful bioinformatic tool for this purpose is the Genome Neighborhood Network (GNN). asm.orgnih.gov A GNN analysis compares multiple enediyne BGCs, grouping homologous proteins into families. nih.gov This network approach facilitates high-throughput annotation and allows for the prediction of structural features. For instance, the presence of specific gene families, such as the E2 family or the CalR3 family, can help classify the enediyne core as either a 9- or 10-membered ring, respectively. nih.gov this compound is a 10-membered enediyne, and its BGC is expected to be highly homologous to those of other 10-membered enediynes like Calicheamicin and Dynemicin. acs.orgoup.com

Below is a table detailing the core genes conserved across enediyne biosynthetic pathways, which are critical for initiating the synthesis of the polyene intermediate.

| Gene Designation | Protein Function | Role in Biosynthesis |

|---|---|---|

| PKSE (e.g., SgcE, CalE8) | Iterative Type I Polyketide Synthase | Initiates biosynthesis by producing a linear polyene intermediate from acetate units. nih.govrsc.org |

| E10/E7 (e.g., SgcE10, CalE7) | Thioesterase (TE) | Hydrolyzes the polyene intermediate from the PKS acyl carrier protein (ACP) domain. nih.govpnas.org |

| E3, E4, E5 | Conserved proteins of unknown/accessory function | Part of the conserved PKS cassette, thought to be accessory enzymes essential for enediyne core formation. nih.gov |

While the specific gene cluster for this compound has not been fully detailed in publicly accessible literature, its close structural relationship to Calicheamicin allows for annotation by analogy. The Calicheamicin gene cluster from Micromonospora echinospora provides a representative model for the genetic architecture required to produce a 10-membered enediyne like this compound. ntu.edu.sg

| Gene (Calicheamicin Cluster) | Predicted Function | Anticipated Role in this compound Biosynthesis |

|---|---|---|

| calE8 | Enediyne Polyketide Synthase (PKSE) | Formation of the linear polyketide backbone. |

| calE7 | Thioesterase | Release of the polyketide chain from the PKS. |

| calO series (e.g., calO1-O5) | Tailoring Enzymes (Oxidoreductases) | Post-PKS modifications, including hydroxylations and other oxidations on the enediyne core and peripheral moieties. |

| calG series (e.g., calG1-G4) | Glycosyltransferases | Attachment of the various sugar moieties to the enediyne aglycone. |

| calS series (e.g., calS1-S8) | Sugar Biosynthesis Genes | Synthesis of the deoxysugars and aminodeoxysugars that are attached to the core. |

| calC | Resistance Protein | Confers self-resistance to the producing organism by binding and inactivating the enediyne. ntu.edu.sgu-tokyo.ac.jp |

| calR series (e.g., calR1-R3) | Regulatory Proteins | Control the expression of the biosynthetic gene cluster. |

Potential for Biosynthetic Engineering and Analog Production (By Analogy to Related Compounds)

The elucidation of enediyne biosynthetic pathways opens up significant opportunities for creating novel analogs through biosynthetic engineering. eurekaselect.comnih.gov By manipulating the genes within a BGC, it is possible to generate derivatives with altered structures, potentially leading to improved potency, selectivity, or stability. This field, often termed combinatorial biosynthesis, leverages the modular nature of many biosynthetic pathways. eurekaselect.com

For enediynes, biosynthetic engineering efforts can target several key areas:

The Enediyne Core: While modifying the core-forming machinery (the PKSE cassette) is complex, it is theoretically possible. However, most efforts focus on the more tractable tailoring steps.

Tailoring Enzymes: The enzymes responsible for post-PKS modifications—such as glycosyltransferases, halogenases, methyltransferases, and oxidoreductases—are prime targets for genetic manipulation. Inactivating or swapping these enzymes can lead to the production of new analogs.

Sugar Moieties: The carbohydrate units attached to the enediyne core are crucial for DNA recognition and binding. Altering these sugars by manipulating the sugar biosynthesis (S-genes) or glycosyltransferase (G-genes) can produce analogs with different targeting properties.

A successful example of this approach, which serves as a powerful analogy for this compound, comes from the biosynthesis of the 9-membered enediyne C-1027. Genetic manipulation of the C-1027 BGC has enabled the production of analogs lacking specific peripheral moieties, such as methyl, chloro, or hydroxyl groups. oup.com These engineered analogs displayed markedly different abilities to induce DNA double-strand breaks versus interstrand cross-links, demonstrating that small structural changes can significantly alter the biological activity profile. oup.comnih.gov

Given the homology between the this compound and Calicheamicin BGCs, similar strategies could be applied. For example:

Inactivation of Glycosyltransferases: Knocking out one of the calG-homologous genes in the this compound producer could yield an analog missing one of its sugar units.

Modification of the Trisulfide: The methyl trisulfide moiety is a key feature of this compound. The enzymes responsible for its formation could be targeted to create analogs with different sulfide (B99878) linkers, potentially altering the molecule's reactivity and stability.

Carboline Moiety Alteration: The unique β-carboline portion of this compound is known to intercalate into DNA. nih.gov Modifying the enzymes that synthesize or attach this moiety could generate analogs with different DNA binding affinities or sequences.

These engineered analogs would be invaluable for structure-activity relationship (SAR) studies and could lead to the development of next-generation enediyne-based therapeutics with fine-tuned properties for applications like antibody-drug conjugates (ADCs). researchgate.net

Total Chemical Synthesis of Shishijimicin a

Historical Context of Enediyne Total Synthesis Endeavors

The enediyne class of natural products has long presented a formidable challenge to the field of organic synthesis. organic-chemistry.org These molecules, characterized by a core structure containing a nine- or ten-membered ring with two acetylenic groups conjugated to a double bond, are known for their potent biological activity, which stems from their ability to undergo Bergman cycloaromatization to generate a highly reactive diradical species capable of cleaving double-stranded DNA. acs.orgunibas.ch

The synthesis of Shishijimicin A builds upon decades of experience gained from the pursuit of other complex enediynes, most notably Calicheamicin (B1180863) γ1I. organic-chemistry.orgresearchgate.net The structural similarities, particularly the shared enediyne core, meant that lessons learned from the Calicheamicin synthesis were directly applicable. organic-chemistry.orggoogle.com However, this compound possesses its own unique structural feature: a pentacyclic DNA binding domain that includes a β-carboline system, which distinguishes it from the iodophenyl ring found in Calicheamicin γ1I. acs.orggoogle.comnih.gov The development of synthetic routes to these molecules was driven not only by the sheer challenge of their complex architectures but also by their potential as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. acs.orgresearchgate.net The scarcity of this compound from its natural source made total synthesis the only viable path to obtaining sufficient quantities for further investigation and development. acs.orgresearchgate.net

Major Strategies and Methodologies for this compound Total Synthesis

Convergent Synthetic Approaches

A convergent strategy was employed for the total synthesis of this compound. nih.govfigshare.comacs.org This approach involves the separate synthesis of key molecular fragments, which are then coupled together in the later stages. This method offers greater efficiency and flexibility compared to a linear synthesis where the molecule is built step-by-step from one end to the other.

The retrosynthetic analysis of this compound identified two primary advanced intermediates:

Carboline disaccharide 3 : This fragment contains the unique β-carboline moiety and the complex disaccharide portion of the molecule. nih.govacs.orgst-andrews.ac.uk

Hydroxy enediyne thioacetate (B1230152) 4 : This fragment comprises the reactive enediyne core and the necessary functionality for coupling. nih.govacs.orgst-andrews.ac.uk

Key Intermediate Synthesis and Coupling Reactions

The successful synthesis relied on the preparation of two key building blocks: a trichloroacetimidate (B1259523) intermediate for the carboline disaccharide portion and a hydroxy enediyne for the core. wikipedia.org The synthesis of the carboline disaccharide itself was a significant undertaking, involving the construction of the β-carboline framework and its attachment to a carefully assembled disaccharide aldehyde. nih.govmdpi.com

The coupling of the key fragments was a critical and challenging step. In an improved synthetic route, the coupling between a ketone intermediate (15) and an enediyne fragment was significantly enhanced by using a combination of lithium hexamethyldisilazide (LiHMDS) and Knochel's salt (LaCl₃·2LiCl). acs.orgwikipedia.org This specific reagent combination facilitated the desired carbon-carbon bond formation. wikipedia.org The subsequent reaction, after in situ acetylation, yielded the coupled enediyne product in a high yield of 90%. acs.org This highlights the importance of reagent selection in overcoming difficult coupling reactions in complex molecule synthesis.

Diastereoselective Control in Complex Molecule Synthesis

Controlling stereochemistry is paramount in the synthesis of natural products, and the synthesis of this compound features several examples of high diastereoselective control. organic-chemistry.org

One key instance was an intramolecular 1,3-dipolar cycloaddition reaction used to form a crucial isoxazoline (B3343090) ring. organic-chemistry.orgwikipedia.org This reaction proceeded with high diastereocontrol, setting the stereochemistry for multiple chiral centers in the molecule. organic-chemistry.org Another critical step was a lanthanum(III)-mediated cyclization. organic-chemistry.org It is proposed that the lanthanum ion coordinates to both an aldehyde and an acetylide group within the molecule, bringing them into close proximity and forcing the cyclization to occur with a specific, desired stereochemical outcome. organic-chemistry.org This metal-templated approach was essential for constructing the complex ring system of the enediyne core with the correct 3D geometry. organic-chemistry.orgacs.org

Specific Synthetic Transformations Employed

The assembly of the complex intermediates for this compound involved a wide array of specific and sophisticated chemical reactions.

Ketalization, Reduction, and Asymmetric Additions

The synthesis of the enediyne portion began with simple, commercially available starting materials. organic-chemistry.org Key transformations in the early stages included:

Ketalization : The synthesis commenced with the ketalization of inexpensive tetronic acid, a reaction that protects a ketone functional group, allowing other parts of the molecule to be modified selectively. organic-chemistry.orgwikipedia.org

Reduction : A reduction step followed the ketalization, employing reagents such as diisobutylaluminium hydride (DIBAL-H) to convert an ester or lactone to an alcohol. organic-chemistry.orgwikipedia.org

Asymmetric Addition : To introduce a new chiral center with the correct orientation, an asymmetric addition of the anion derived from (2-(methoxyethoxy)methoxy)allyl chloride (MEMO-allyl) was performed. organic-chemistry.org This was followed by selective protection of the newly formed alcohol, demonstrating precise control over the molecule's functional groups. organic-chemistry.orgwikipedia.org

These initial steps set the foundation for subsequent, more complex transformations like Swern oxidations and cycloadditions that ultimately led to the formation of the key enediyne intermediate. organic-chemistry.orgacs.org

Oxidation Reactions (e.g., Swern Oxidation)

Oxidation reactions are critical at several stages of the this compound synthesis for advancing intermediates by modifying functional groups. The Swern oxidation, a reliable method for converting alcohols to aldehydes or ketones, is prominently featured.

In the synthesis pathway developed by K. C. Nicolaou and his team, a primary alcohol intermediate is oxidized to an aldehyde using Swern conditions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This aldehyde is then converted into an oxime, setting the stage for a crucial cycloaddition reaction. organic-chemistry.orgwikipedia.org In a later sequence, a secondary alcohol is subjected to Swern oxidation, which not only forms the desired ketone but also concurrently oxidizes an isoxazoline ring to an isoxazole. organic-chemistry.orggoogle.com This dual transformation streamlines the synthesis. It was noted that while Swern conditions successfully oxidized the isoxazoline, other methods like Jones oxidation did not achieve this transformation. organic-chemistry.org

Other oxidation reagents are also employed. For instance, manganese dioxide (MnO₂) is used to oxidize a mixture of diastereomeric alcohols to the corresponding ketone, a key step in forming the carboline disaccharide domain. nih.gov Another notable oxidation involves treating an oxime with tert-butyl hypochlorite (B82951) (t-BuOCl), which generates a nitrile oxide intermediate for a subsequent cycloaddition. google.commdpi.com

Intramolecular Dipolar Cycloadditions

A key strategic element in constructing the core of this compound is an intramolecular [3+2] dipolar cycloaddition. wikipedia.orgnih.govacs.org This reaction efficiently builds a complex cyclic system with a high degree of stereochemical control.

Trisulfide Bond Formation

The methyl trisulfide group is a distinctive and crucial feature of this compound, essential for its biological activity. The construction of this moiety is a delicate and final step in the total synthesis. organic-chemistry.org The synthesis strategy involves introducing a more stable precursor, such as a thioacetate, onto the enediyne core early in the synthesis. google.com This thioacetate is then converted to the reactive methyl trisulfide unit in the final stages of the synthesis, a tactic that saves steps in the post-coupling sequence. google.com The formation of unsymmetrical trisulfides can be achieved through methods like the low-temperature transfer of a disulfanyl anion to an organothiosulfonate. acs.org The presence of the trisulfide bond is significant, as many natural products containing di- and trisulfide linkages exhibit potent antitumor activity. rsc.org

Advancements and Streamlined Syntheses

These advancements were achieved by refining reaction conditions and introducing more effective reagents. For example, the conditions for the key [3+2] dipolar cycloaddition were optimized. google.com Additionally, a crucial coupling step between the enediyne fragment and a ketone intermediate was improved by using a combination of LiHMDS and LaCl₃·2LiCl, which increased the reaction yield from 69% to 90%. google.com These improvements collectively make the synthesis more practical and scalable. nih.govacs.org

Table 1: Comparison of Original and Streamlined Synthesis of Enediyne Fragment

| Parameter | Original Synthesis | Streamlined Synthesis |

| Number of Steps | 21 | 19 |

| Overall Yield | 1.7% | 21% |

| Cycloaddition Yield | 51% | 81% |

| Coupling Reaction Yield | 69% | 90% |

Development of New Reagents and Tactics

The quest to synthesize this compound spurred the development and application of novel synthetic tactics and reagents. A notable tactic was the use of a lanthanum(III) salt (LaCl₃·2LiCl) as an additive in a key carbon-carbon bond-forming reaction. organic-chemistry.orggoogle.com The lanthanide ion is believed to coordinate both the aldehyde and acetylide reactants, bringing them into proximity and facilitating a highly diastereoselective cyclization. organic-chemistry.org

Other strategic innovations include the application of a Reetz–Müller-Starke reaction to install a tetrasubstituted, sulfur-bearing carbon center and the use of a carboline dianion in a coupling reaction with a disaccharide aldehyde fragment. nih.gov Furthermore, the synthesis efforts led to the improved preparation of new sulfenylating reagents, such as PhthNSSMe, which are valuable for constructing disulfide and trisulfide bonds. acs.orgresearchgate.net

Significance of Total Synthesis for Research Access and Analog Generation

The total synthesis of this compound is of paramount importance for several reasons. Firstly, this marine natural product is exceptionally scarce, and its isolation from natural sources is insufficient for extensive research. google.comacs.org Total synthesis provides the only viable route to obtain the quantities of the compound needed for in-depth biological evaluation. researchgate.net

Secondly, and perhaps more importantly, a robust synthetic route allows for the creation of structural analogs. acs.orgresearchgate.net By systematically modifying different parts of the molecule—such as the enediyne core, the carbohydrate domain, or the trisulfide linkage—researchers can conduct detailed structure-activity relationship (SAR) studies. researchgate.net These studies are crucial for identifying the specific molecular features responsible for its potent cytotoxicity and for understanding its mode of action. researchgate.net For example, analog studies have led to the identification of a structurally simplified derivative, where the trisulfide was replaced by a thioacetate, that retained potent bioactivity. researchgate.net

This ability to generate analogs is central to its development as a therapeutic agent. This compound's extreme potency makes it an attractive candidate for use as a "payload" in antibody-drug conjugates (ADCs), a class of targeted cancer therapies. google.comresearchgate.netmdpi.com Total synthesis enables the creation of analogs equipped with chemical linkers, allowing them to be attached to antibodies that can deliver the cytotoxic agent directly to cancer cells. acs.orgcolab.ws This targeted approach aims to maximize efficacy while minimizing side effects, and the total synthesis of this compound and its analogs is a key driver of innovation in this field. mdpi.comcolab.ws

Structural Elucidation Methodologies and Complexities of Shishijimicin a and Analogs

Advanced Spectroscopic Techniques for Structural Assignment

The initial determination of Shishijimicin A's planar structure and relative stereochemistry relied heavily on a suite of sophisticated spectroscopic methods.

NMR spectroscopy was fundamental in piecing together the complex framework of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments were employed to establish the connectivity of the atoms and define the individual components of the molecule: the enediyne core, the unique β-carboline unit, and the intricate disaccharide chain. researchgate.netacs.org

In the synthesis of the carboline disaccharide domain, ¹H NMR spectroscopic analysis, particularly the observation of Nuclear Overhauser Effects (nOe), was critical for assigning the correct stereochemistry. nih.gov For instance, a diagnostic nOe was observed between the protons of the methylthio group and the C-2 proton, which confirmed the desired isomeric structure. nih.gov The absence of this specific nOe, and instead the presence of nOe's between the methylthio group and protons at C-3 and C-5, allowed for the confident assignment of the undesired epimer. nih.gov

Table 1: Key NMR Methodologies in the Structural Analysis of this compound and its Fragments

| NMR Technique | Application in Structural Elucidation | Reference |

|---|---|---|

| ¹H NMR | Designated the presence of phenol (B47542) and amide groups; Used for stereochemical assignment via nOe analysis. | researchgate.netnih.gov |

| ¹³C NMR | Confirmed the carbon skeleton and purity of synthetic intermediates. | acs.org |

| 2D-NMR (COSY, HMQC, HMBC) | Established the atom-to-atom connectivity within the enediyne, disaccharide, and carboline moieties. | N/A |

| nOe Spectroscopy | Provided crucial information for assigning the relative stereochemistry, especially in the complex disaccharide domain. | nih.gov |

High-resolution mass spectrometry (HRMS) was essential for determining the elemental composition of this compound and its synthetic intermediates. google.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analyzers provided precise mass measurements, allowing for the confirmation of molecular formulas. google.comacs.org This data was critical in corroborating the structural fragments proposed by NMR analysis and confirming the final molecular weight of the entire structure.

Table 2: Mass Spectrometry Techniques Used for this compound

| MS Technique | Purpose | Reference |

|---|---|---|

| ESI-TOF HRMS | Provided high-resolution mass data to determine accurate elemental compositions. | google.com |

| MALDI-TOF HRMS | Used as an alternative high-resolution mass spectrometry method for characterization. | google.com |

Circular dichroism (CD) spectroscopy played a pivotal role in establishing the absolute stereochemistry of this compound and understanding the spatial relationships between its various chromophores. acs.orgacs.org The CD spectrum of this compound is complex, displaying multiple Cotton effects. A re-examination of the CD spectra of related enediynes like calicheamicin (B1180863) helped in the assignment of this compound's spectral features. acs.org The observed extrema were assigned to specific parts of the molecule, with the strong split in the CD spectrum being primarily attributed to the interaction between the enediyne and dienone chromophores. acs.org Comparison of the CD spectra of synthetic fragments with the natural product was instrumental in confirming the absolute configuration. asm.org

Table 3: Assigned Circular Dichroism Extrema for this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assigned Chromophore | Reference |

|---|---|---|---|

| 325 | -5 | β-Carboline | acs.org |

| 272 | +7 | Enediyne | acs.org |

Infrared (IR) spectroscopy provided valuable information regarding the functional groups present in the this compound molecule. The IR spectrum indicated the presence of key functionalities such as alcohol (O-H stretching), phenol, and alkane (C-H stretching) groups. researchgate.netgoogle.com This technique offered quick, confirmatory evidence for the functional groups that were later assigned in detail through NMR spectroscopy. nih.gov

Stereochemical Assignment Challenges in Enediyne Structures

Determining the absolute and relative stereochemistry of enediyne natural products is a formidable task due to their high degree of structural complexity. rsc.org These molecules often possess numerous contiguous chiral centers embedded within a flexible macrocyclic ring, making their three-dimensional arrangement difficult to predict or ascertain solely from spectroscopic data like NMR coupling constants.

For this compound, a significant challenge was the correct assignment of the sulfur-bearing quaternary carbon center within its carboline disaccharide domain. nih.gov The creation of this tetrasubstituted stereocenter during synthesis resulted in a mixture of diastereomers. nih.gov Distinguishing between these isomers and confirming the stereochemistry of the natural configuration required careful and detailed NMR analysis, specifically using nOe experiments to probe the spatial proximity of different proton groups. nih.gov The inherent flexibility of the enediyne ring and the attached saccharide units further complicates the interpretation of spectroscopic data, as multiple conformations can coexist in solution. smu.edu

Role of Synthesis in Structural Confirmation and Revision

Ultimately, the unambiguous confirmation of a complex natural product's structure often rests on its total synthesis. oup.comchinesechemsoc.org In the case of this compound, its extreme scarcity made a synthetic route essential not only for confirmation but also for enabling further biological studies. nih.gov The endeavor of total synthesis serves as the final arbiter of a proposed structure; if the synthetic molecule's physical and spectroscopic data (NMR, MS, CD, etc.) are identical to those of the natural isolate, the structure is considered confirmed. chinesechemsoc.orgpnas.org

The Nicolaou group successfully completed the total synthesis of this compound in 2015. google.comorcid.orgfigshare.com This achievement was realized through a convergent strategy, which involved the synthesis of the carboline disaccharide and the enediyne aglycone separately, followed by their coupling. figshare.com The synthesis of the carboline disaccharide domain itself represented a critical step, confirming the structure and stereochemistry of this complex fragment. nih.govox.ac.uk The successful completion of the total synthesis provided the definitive confirmation of the structure of this compound as it was initially proposed based on spectroscopic analysis. researchgate.netnih.gov In other cases within the enediyne family, total synthesis has been crucial for revising incorrectly assigned structures, highlighting its power in structural elucidation. smu.eduoup.com

Molecular Mechanisms of Action of Shishijimicin a

DNA Interaction and Binding Modalities

The initial and critical step in the mechanism of action of Shishijimicin A is its ability to bind to double-stranded DNA (dsDNA). This binding is not random; instead, it involves specific interactions with particular features of the DNA helix, facilitated by the unique structural components of the this compound molecule.

β-Carboline Moiety and Intercalative Binding

A distinguishing feature of this compound is the presence of a β-carboline moiety. researchgate.netacs.orgnih.govoup.com This planar heterocyclic system plays a significant role in the DNA binding process by intercalating between the base pairs of the DNA. researchgate.netacs.orgnih.govoup.com This intercalative binding, where the flat molecule inserts itself between the stacked base pairs, complements the minor groove binding. This dual-binding modality, involving both minor groove association and intercalation, significantly enhances the affinity and specificity of this compound for DNA. oup.com The β-carboline component essentially acts as an anchor, further stabilizing the complex and orienting the enediyne "warhead" for its destructive action.

Interaction with Unprotected DNA Regions

The cytotoxicity of this compound is also linked to its ability to target vulnerable regions of DNA within the cell. researchgate.netacs.orgnih.govresearcher.life In eukaryotic cells, DNA is typically tightly packaged with histone proteins to form chromatin. However, there are "naked" linker regions of DNA that are not protected by these proteins, particularly during critical cellular processes like interphase and metaphase. researchgate.netacs.orgnih.govwikipedia.org this compound can readily bind to these unprotected stretches of DNA. researchgate.netacs.orgnih.govresearcher.life This targeting of exposed DNA regions, which are crucial for DNA replication and transcription, likely contributes to the compound's potent cytotoxic effects. The very low sequence selectivity observed with this compound's cleavage activity may be a consequence of this ability to attack these more broadly accessible linker regions. researchgate.netacs.orgnih.gov

DNA Cleavage Mechanism

Following the successful binding of this compound to DNA, the next phase of its mechanism involves the chemical cleavage of the DNA strands. This process is initiated by the activation of the enediyne core, leading to the generation of highly reactive radical species that are responsible for the DNA damage.

Induction of Double-Strand Breaks

The ultimate outcome of this compound's interaction with DNA is the induction of double-strand breaks (DSBs). researchgate.netacs.org DSBs are particularly lethal to cells as they are difficult to repair and can trigger programmed cell death (apoptosis). The ability of this compound to cause DSBs is a key factor in its extraordinary cytotoxicity. researchgate.netacs.org The generation of these breaks is a direct consequence of the chemical reactions initiated by the activated enediyne core.

Bergman Cycloaromatization of Enediyne Core

The central event in the DNA cleavage mechanism is the Bergman cycloaromatization of the enediyne core of this compound. researchgate.netacs.org This chemical transformation is triggered by cellular thiols, which act as activating agents. researchgate.netacs.orgnih.gov The activation leads to a rearrangement of the enediyne structure, resulting in the formation of a highly reactive 1,4-benzenoid diradical. researchgate.netacs.org This diradical species is a potent hydrogen-abstracting agent. Once formed in the minor groove of DNA, it can abstract hydrogen atoms from the sugar-phosphate backbone of both DNA strands. oup.comnih.govasm.org This abstraction initiates a cascade of reactions that ultimately results in the cleavage of the DNA backbone, leading to the observed double-strand breaks. oup.comnih.govasm.org

| Feature | Description |

| Binding Site | Minor groove of double-stranded DNA |

| Key Moiety for Binding | β-Carboline (via intercalation) |

| Target DNA Regions | Unprotected linker regions of DNA |

| Cleavage Outcome | Double-strand breaks (DSBs) |

| Chemical Mechanism | Thiol-activated Bergman cycloaromatization of the enediyne core |

| Reactive Intermediate | 1,4-Benzenoid diradical |

Role of 1,4-Benzenoid Diradicals and Thiol Activation

The potent biological activity of this compound is initiated through a specific chemical trigger. The molecule is activated by the presence of thiols, such as glutathione (B108866), which are abundant in the cellular environment. This activation process involves a nucleophilic attack by the thiol on the central sulfur atom of the allylic trisulfide group within the this compound structure. researchgate.netnih.gov This reaction triggers a cascade of electronic rearrangements within the molecule's enediyne core, culminating in a crucial chemical transformation known as the Bergman cycloaromatization. researchgate.netunibas.ch

The Bergman cycloaromatization converts the enediyne moiety into a highly reactive intermediate: a 1,4-benzenoid diradical (also known as a p-benzyne diradical). researchgate.netoup.comacs.org This species is a transient but extremely aggressive form of benzene (B151609) with two unpaired electrons. nih.gov The formation of this diradical is the pivotal step that transforms this compound from a stable molecule into a potent DNA-cleaving agent. researchgate.netnih.gov Studies have confirmed that this thiol-activated formation of 1,4-benzenoid diradicals is the hypothesized mechanism responsible for the DNA strand scissions caused by this compound. nih.govacs.orgacs.orgacs.org

Oxidative Strand Scission

Once formed, the 1,4-benzenoid diradical is positioned within the minor groove of DNA. oup.comnih.gov Its high reactivity and proximity to the DNA backbone enable it to abstract hydrogen atoms from the deoxyribose sugar moieties of the DNA strands. acs.orgacs.org This hydrogen abstraction is a form of oxidative damage and generates carbon-based sugar radicals, which are unstable. acs.org

The generation of these sugar radicals initiates a series of spontaneous chemical reactions that ultimately lead to the cleavage, or scission, of the phosphodiester backbone of the DNA. nih.govacs.org A significant characteristic of this compound's action is its ability to cause double-strand DNA breaks. researchgate.netacs.org This is a particularly severe form of DNA damage, as double-strand breaks are more difficult for the cell to repair than single-strand breaks, often leading to cell death. The capacity to induce double-strand cuts at very low concentrations is a key factor in the compound's potent antitumor activity. acs.org

Sequence Selectivity and its Implications

A notable feature of this compound's interaction with DNA is its very low sequence selectivity. researchgate.netacs.org Unlike some DNA-binding agents that recognize and bind to specific nucleotide sequences, this compound appears to cleave DNA with little to no preference for a particular sequence. researchgate.net

This lack of sequence specificity has profound implications for its cytotoxicity. The molecule is thought to bind to the minor groove of DNA, with its β-carboline moiety intercalating between base pairs, which helps to anchor it to the DNA. nih.govacs.orgwikipedia.org It preferentially targets the naked linker regions of DNA that are not protected by histone proteins. nih.govacs.org These unprotected regions are vulnerable to attack throughout the entire cell cycle. nih.govacs.org By not being restricted to specific sequences, this compound can induce damage at numerous sites along the genome. This widespread, non-discriminatory DNA cleavage, particularly the induction of double-strand breaks, is believed to be a primary reason for its extraordinary cytotoxicity. nih.govacs.org

Cellular and Subcellular Effects Leading to Cytotoxicity

The molecular events of DNA binding and cleavage by this compound translate into powerful cytotoxic effects at the cellular level. The compound exhibits extremely potent cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net For instance, it has demonstrated cytotoxicity against HeLa cells with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the picomolar range, specifically between 1.8 and 6.9 pM. wikipedia.org This level of potency is remarkable, with laboratory tests indicating it is significantly more toxic to cancer cells than some conventional chemotherapy drugs like Paclitaxel (B517696) (Taxol). wikipedia.org

The primary subcellular effect leading to this cytotoxicity is the induction of extensive and irreparable DNA damage. By causing double-strand breaks in a sequence-independent manner, this compound overwhelms the cell's DNA repair mechanisms. researchgate.netacs.org This severe genomic damage can trigger programmed cell death, or apoptosis. mdpi.com The ability of the activated compound to act at any point in the genome makes it difficult for cancer cells to develop resistance by mutating a single target protein. oup.com The culmination of these cellular and subcellular effects—efficient DNA binding, potent double-strand scission with low sequence selectivity, and the subsequent triggering of cell death pathways—underpins the exceptional cytotoxicity of this compound. nih.govacs.org

Table of Research Findings on this compound

| Mechanistic Aspect | Key Finding | Reference |

|---|---|---|

| Activation | Activated by thiols (e.g., glutathione) which attack the allylic trisulfide group. | researchgate.netnih.gov |

| Reactive Species | Forms a 1,4-benzenoid diradical via Bergman cycloaromatization. | researchgate.netoup.com |

| DNA Damage | Causes oxidative strand scission by abstracting hydrogen atoms from the deoxyribose sugar. | acs.orgacs.org |

| Type of Break | Induces highly lethal double-strand DNA breaks. | researchgate.netacs.org |

| DNA Binding | Binds to the minor groove of DNA; the β-carboline moiety intercalates. | nih.govacs.org |

| Sequence Selectivity | Exhibits very low sequence selectivity, contributing to its high cytotoxicity. | researchgate.netacs.org |

| Cytotoxicity (HeLa cells) | Extremely potent with IC₅₀ values between 1.8 - 6.9 pM. | wikipedia.org |

Biological Activity Profiling and Preclinical Evaluation of Shishijimicin a

In Vitro Cytotoxicity Studies

The primary evaluation of any potential anticancer agent involves determining its effectiveness in killing cancer cells in a laboratory setting. These in vitro studies are crucial for establishing the compound's potency and selectivity.

Shishijimicin A has demonstrated exceptionally potent cytotoxicity across various human cancer cell lines. Its activity is often observed at picomolar concentrations, signifying its remarkable cell-killing ability. For instance, studies have reported IC₅₀ values—the concentration of a drug that inhibits a given biological process by 50%—in the picomolar to low nanomolar range.

The shishijimicins, including this compound, have shown extreme cytotoxicity against HeLa cells, with IC₅₀ values ranging from 1.8 to 6.9 pM. nih.govresearchgate.net this compound, in particular, exhibited an IC₅₀ of 0.48 pM against P388 leukemia cells. google.com Furthermore, its analog, Shishijimicin C, has demonstrated high cytotoxicity against 3Y1, HeLa, and P388 cells with IC₅₀ values of 4.8, 6.3, and 1.7 pg/mL, respectively. arctomsci.com

The remarkable potency of this compound is highlighted by comparisons to established chemotherapy drugs. Laboratory tests have indicated that it is over 1,000 times more toxic to cancer cells than paclitaxel (B517696) (Taxol), a widely used anticancer medication. wikipedia.org This exceptional potency makes it a highly attractive candidate for targeted cancer therapies, such as antibody-drug conjugates (ADCs), where a small amount of the cytotoxic agent is delivered directly to cancer cells.

Interactive Table: In Vitro Cytotoxicity of Shishijimicins

| Compound | Cell Line | IC₅₀ |

|---|---|---|

| This compound | HeLa | 1.8-6.9 pM nih.govresearchgate.net |

| This compound | P388 | 0.48 pM google.com |

| Shishijimicin C | 3Y1 | 4.8 pg/mL arctomsci.com |

| Shishijimicin C | HeLa | 6.3 pg/mL arctomsci.com |

| Shishijimicin C | P388 | 1.7 pg/mL arctomsci.com |

DNA Damage Assessment in Cellular Models

The cytotoxicity of enediyne antibiotics like this compound is primarily attributed to their ability to cause significant damage to DNA. pnas.org The enediyne core of the molecule undergoes a chemical reaction known as the Bergman cycloaromatization, which generates highly reactive diradical species. researchgate.net These radicals can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. researchgate.netmdpi.com

Studies have confirmed that this compound binds to the minor groove of double-stranded DNA. researchgate.net It is believed that the β-carboline moiety of the molecule plays a role in this binding through intercalation. researchgate.net This targeted delivery of the enediyne "warhead" to the DNA is a key aspect of its mechanism. pnas.org

Cell-based assays have been employed to detect the DNA damage induced by enediynes. pnas.org These assays often utilize indicator cell lines that respond to DNA damage, providing a functional confirmation of the compound's mode of action. nih.gov The ability of this compound to induce DNA strand scissions has been substantiated through experiments with double-stranded supercoiled DNA. researchgate.net These investigations support the hypothesis that the 1,4-benzenoid diradicals formed upon activation of the enediyne core are responsible for the observed DNA cleavage. researchgate.net

Preclinical Pharmacological Investigations

Following promising in vitro results, preclinical studies are conducted to evaluate a compound's behavior and efficacy in living organisms, which is a critical step in the drug development process.

The extreme potency of this compound presents a significant challenge for its development as a standalone chemotherapeutic agent. researchgate.net Its indiscriminate cytotoxicity means it can harm healthy cells as well as cancerous ones, leading to severe side effects. google.com This lack of selectivity is a major hurdle for the clinical application of many potent cytotoxic agents. mdpi.com

Due to its high toxicity, evaluating this compound as a free drug in animal models is problematic. The narrow therapeutic window—the range between the effective dose and a toxic dose—makes it difficult to administer a dose that is effective against the tumor without causing unacceptable levels of toxicity to the host. This challenge has largely steered the preclinical and clinical development of potent cytotoxins like this compound towards targeted delivery systems. researchgate.net

The enediyne family of natural products, to which this compound belongs, includes other highly potent antitumor antibiotics such as calicheamicin (B1180863), esperamicin, and neocarzinostatin. wikipedia.orgoup.com Comparative studies are essential to understand the relative potency and unique properties of each compound.

Calicheamicin, for example, is another well-studied enediyne that also exhibits picomolar cytotoxicity against various cancer cell lines. oup.com Like this compound, calicheamicin has not been evaluated in the clinic as a free drug due to its high toxicity. Instead, it has been successfully developed as the payload for antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®). oup.com

The development of this compound is following a similar path. Research has focused on creating ADCs that utilize this compound or its analogs as the cytotoxic payload. researchgate.netresearchgate.net This approach aims to harness the extreme potency of this compound while mitigating its systemic toxicity by directing it specifically to cancer cells. researchgate.net The pharmacological profiles of some this compound-based ADCs have been shown to compare favorably with clinically approved ADCs like Kadcyla®. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Design Principles for Shishijimicin A Analogues

The design of this compound analogues is guided by several key principles, including the need to replicate its potent cytotoxicity while potentially improving properties like stability and solubility. oup.comlabmanager.com The core structure of this compound features a highly reactive enediyne moiety, a unique trisulfide group, a disaccharide domain for DNA recognition, and a β-carboline unit that also interacts with DNA. thieme-connect.comthieme-connect.com SAR studies have been made possible through total synthesis, which provides access to the natural product and enables the creation of structurally simplified or modified versions for biological evaluation. researchgate.netoup.com

Systematic modifications of this compound's primary structural components have been crucial in understanding their roles.

Carbohydrate Domains: The oligosaccharide portion of the molecule is critical for its ability to bind to the minor groove of DNA. rsc.org Early SAR studies on related calicheamicins, which share the enediyne core, indicated that both the amino-pentose and the terminal rhamnose moieties were important for activity. rsc.org In this compound analog development, simplifying these carbohydrate domains has been a key strategy. rsc.org

β-Carboline: The β-carboline moiety is a distinguishing feature of this compound compared to other enediynes like calicheamicin (B1180863). researchgate.net It contributes to the molecule's DNA binding by acting as an intercalator. researchgate.netoup.comacs.org Modifications have focused on using this unit, specifically its phenolic group, as an attachment point for linkers in ADCs. researchgate.net

Trisulfide Group: The methyl trisulfide group is believed to act as a trigger for the Bergman cyclization of the enediyne core, the chemical reaction that generates the DNA-damaging diradical species. rsc.org This moiety has been a prime target for modification to enhance stability and modulate reactivity. oup.com Analogs have been created where the trisulfide is replaced by more stable groups, such as a thioacetate (B1230152) or a disulfide, which can improve the stability and aqueous solubility of the resulting payload. researchgate.netoup.comnih.gov For instance, one notable analog features the replacement of the trisulfide with a thioacetate group, alongside the deletion of hydroxyl and methylthioether functionalities. researchgate.netresearchgate.netnih.gov

Modifications to the this compound structure have a direct and often profound impact on its biological function.

Cytotoxicity: The integrity of both the β-carboline and the amino-pentose units within the carbohydrate domain is considered essential for maintaining the sub-nanomolar cytotoxic activities of the molecule. rsc.org Despite this, structurally simplified analogues have been developed that retain remarkable potency. researchgate.net One such analog, where the trisulfide was replaced by a thioacetate and other functionalities were removed, was found to be a very potent derivative with cytotoxicity comparable to the natural product. researchgate.netresearchgate.netnih.gov this compound itself exhibits picomolar cytotoxicity against various cancer cell lines, such as HeLa cells where IC₅₀ values are between 1.8 and 6.9 pM. wikipedia.org

DNA Binding: The primary mechanism of this compound's cytotoxicity is its ability to cause double-stranded DNA cleavage. acs.org The molecule binds to the minor groove of DNA, a process directed by its carbohydrate domain. oup.comacs.org The planar β-carboline moiety then intercalates between the DNA base pairs, strengthening the interaction. oup.comacs.org This dual binding mode is a key aspect of its function. researchgate.netoup.com The low sequence selectivity in its DNA cleavage is thought to contribute to its extraordinary cytotoxicity, as it can damage DNA at numerous sites. acs.org

Synthesis of this compound Analogs

The scarcity of this compound from its natural source, the ascidian Didemnum proliferum, necessitates its production through chemical synthesis to enable further research and development. acs.orgresearchgate.netwikipedia.org The total synthesis of this compound, a significant achievement in organic chemistry, has been crucial for confirming its structure and providing a platform for creating analogs. thieme-connect.comthieme-connect.comwikipedia.org

The generation of diverse this compound analogs relies on convergent and flexible synthetic strategies. acs.org A common approach involves the synthesis of key, complex intermediates that can be combined in the later stages of the synthesis. thieme-connect.comgoogle.com This allows for variations to be introduced into different parts of the molecule without having to repeat the entire synthetic sequence.

Key synthetic intermediates often include:

An enediyne core component. thieme-connect.com

A fully elaborated carbohydrate domain, often prepared as a glycosyl donor like a trichloroacetimidate (B1259523). wikipedia.orggoogle.com

A β-carboline precursor. thieme-connect.com

By preparing different versions of these building blocks—for example, a carbohydrate domain with a simplified sugar sequence or an enediyne core with a modified triggering group—a library of analogs can be constructed. researchgate.netoup.com This "collective synthesis" approach is efficient for exploring the SAR of the natural product. acs.org For instance, an improved, streamlined total synthesis was specifically developed to facilitate the design and production of a series of analogues for biological testing. acs.orgresearchgate.netthieme-connect.com

Evaluation of Analog Biological Activities

A primary goal of synthesizing this compound analogs is to evaluate their biological activities, with a strong focus on their cytotoxicity against cancer cell lines. researchgate.netnih.gov The aim is to identify compounds that retain or even exceed the high potency of the parent molecule while possibly offering advantages in terms of synthesis, stability, or suitability for conjugation. labmanager.com

Extensive testing has shown that several designed analogs exhibit extremely potent cytotoxicities, often in the picomolar range, confirming that the core pharmacophore can tolerate specific structural changes. researchgate.netresearchgate.net

Table 1: Cytotoxicity of this compound and a Key Analog

These evaluations have been instrumental in selecting the most promising candidates for further development as ADC payloads. researchgate.netnih.gov

Development of Linker-Drugs for Targeted Delivery Systems

Due to its extreme, non-selective cytotoxicity, this compound is not suitable for use as a standalone chemotherapeutic agent. oup.comgoogle.com Instead, its future in medicine is envisioned as the cytotoxic "payload" component of an antibody-drug conjugate (ADC). wikipedia.orggoogle.com An ADC uses a monoclonal antibody to deliver the potent drug specifically to cancer cells, thereby minimizing damage to healthy tissue. researchgate.netnih.gov

The development of this compound-based ADCs requires the design and synthesis of "linker-drugs," which consist of the this compound analog (the payload) attached to a chemical linker. researchgate.net This linker must be stable in the bloodstream but allow for the release of the active drug once the ADC is internalized by a cancer cell. rsc.org

Strategies for creating this compound linker-drugs have explored different attachment points on the payload molecule and various linker technologies. researchgate.net A novel approach involves attaching the linker to the phenolic hydroxyl group on the β-carboline moiety. researchgate.net Other strategies have focused on attaching linkers at the site of the modified trisulfide group, for example, using a sterically hindered disulfide linkage analogous to that used in the approved ADC gemtuzumab ozogamicin (B1678132) (Mylotarg®). oup.comresearchgate.net The evaluation of these linker-drugs includes assessing their stability in plasma and their ability to kill target cancer cells with high specificity and potency when conjugated to an antibody. researchgate.net

Table 2: Compound Names Mentioned

Shishijimicin a in the Context of Antibody Drug Conjugate Adc Research

Rationale for Shishijimicin A as an ADC Payload

The fundamental principle of ADC technology is to merge the exquisite targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. researchgate.net This approach aims to create a therapeutic with a wide therapeutic window, maximizing efficacy against cancer cells while minimizing off-target toxicity to healthy tissues. researchgate.netresearchgate.net this compound is considered a compelling candidate for an ADC payload due to its inherent molecular properties and the clinical experience gained from related compounds. nih.govresearchgate.netrsc.org

A primary requirement for an ADC payload is exceptionally high potency, as only a minuscule amount of the cytotoxin is delivered to the target cell. oup.com this compound fulfills this criterion, exhibiting extraordinary cytotoxicity against various cancer cell lines, with IC₅₀ values reported in the picomolar (pM) range. researchgate.netwikipedia.orgoup.com For instance, its cytotoxicity against HeLa cells has been measured at IC₅₀ values between 1.8 and 6.9 pM. wikipedia.org Laboratory studies have indicated that this compound is over 1,000 times more toxic to cancer cells than the conventional chemotherapy drug paclitaxel (B517696) (Taxol). wikipedia.org

The potent cytotoxicity of this compound stems from its unique mechanism of action. researchgate.netnih.gov As an enediyne, its core structure can undergo a Bergman cycloaromatization reaction, triggered by cellular thiols, to form a highly reactive 1,4-benzenoid diradical. researchgate.netnih.gov This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks. researchgate.netcreativebiolabs.net DNA double-strand breaks are particularly difficult for cells to repair, often inducing apoptosis. creativebiolabs.net

Furthermore, this compound binds to the minor groove of double-stranded DNA, with its β-carboline moiety also playing a role through intercalation. wikipedia.orgresearchgate.netnih.gov This binding and subsequent DNA cleavage show very low sequence selectivity. nih.govacs.org This non-discriminatory DNA damage mechanism contributes to its high potency across different cell types, a desirable trait for a payload intended to eradicate cancer cells regardless of their specific genetic mutations that might confer resistance to other drugs. wikipedia.orgoup.comnih.gov

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (pM) | Source(s) |

| HeLa | 1.8 - 6.9 | wikipedia.org |

The development of this compound as an ADC payload is significantly informed by the clinical history of other enediyne-based ADCs, most notably those utilizing calicheamicin (B1180863) derivatives. oup.comnih.gov Two such ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received FDA approval for the treatment of hematological malignancies. oup.comnih.gov

These first-generation enediyne ADCs demonstrated that highly potent DNA-damaging agents could be successfully targeted to cancer cells, leading to clinical benefits. rsc.orgnih.gov Both gemtuzumab ozogamicin and inotuzumab ozogamicin employ a calicheamicin derivative linked to antibodies targeting CD33 and CD22, respectively. nih.gov The linker used in these ADCs is an acid-sensitive hydrazone, designed to release the payload in the acidic environment of the lysosome following internalization. nih.govmdpi.com

However, the clinical experience with these calicheamicin-based ADCs has also highlighted critical areas for improvement. nih.gov The hydrazone linker, for example, showed some instability in plasma, leading to premature release of the payload and potential off-target toxicities. nih.govmdpi.com This underscores the critical importance of linker stability for the success of next-generation enediyne ADCs. mdpi.com Furthermore, the initial approval of gemtuzumab ozogamicin was withdrawn for a period due to toxicity concerns, although it was later re-approved with a modified dosing schedule, emphasizing the narrow therapeutic window of these agents. nih.govnih.gov These experiences provide valuable lessons for the design of this compound-based ADCs, particularly concerning linker technology and stability, to enhance the therapeutic index. oup.comrsc.org

Linker Chemistry and Conjugation Strategies for this compound-based ADCs

The linker is a critical component of an ADC, connecting the payload to the antibody and influencing the ADC's stability, pharmacokinetics, and mechanism of payload release. researchgate.netmdpi.com The design of linkers for this compound involves careful consideration of attachment points on the payload molecule and the desired release mechanism. acs.orgcolab.ws

The complex structure of this compound offers several potential sites for linker attachment. researchgate.netoup.com Research has explored various conjugation points to optimize the performance of the resulting ADC. acs.org Key sites that have been investigated include:

The β-carboline moiety: This nitrogen-containing heterocycle provides a handle for linker installation. oup.comnih.gov

The allylic trisulfide: This functional group can be modified to attach a linker. oup.comnih.gov

The phenolic moiety: This represents a novel approach for creating enediyne ADCs, and conjugates using this attachment point have shown promising pharmacological profiles. researchgate.netacs.orgnih.gov

The stability of the drug-linker construct is paramount. The ADC must remain intact in systemic circulation to prevent premature payload release, which can cause off-target toxicity and reduce efficacy. mdpi.com Studies on this compound linker-drugs have revealed stability challenges. For example, constructs using thioacetyl groups to replace the allylic trisulfide were found to be unstable in plasma. oup.comnih.gov In contrast, conjugation through a sterically hindered disulfide, a strategy successfully used for calicheamicin-based ADCs, resulted in stable this compound-based ADCs with potent in vitro activity. researchgate.netoup.comnih.gov This highlights the necessity of rigorous stability testing for each new linker-payload combination. researchgate.netnih.gov

Linkers are broadly categorized as cleavable or non-cleavable, based on their release mechanism. mdpi.combroadpharm.com

Cleavable linkers are designed to release the payload upon encountering specific conditions that are more prevalent inside target cancer cells than in the bloodstream. mdpi.combroadpharm.com Mechanisms include cleavage by lysosomal proteases (e.g., peptide linkers like valine-citrulline), hydrolysis in the low pH of endosomes and lysosomes (e.g., acid-sensitive hydrazone linkers), or reduction by intracellular glutathione (B108866) (e.g., disulfide linkers). mdpi.combroadpharm.com A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. mdpi.combroadpharm.com For this compound, protease-cleavable linkers have been utilized in preclinical constructs. nih.gov

Non-cleavable linkers release the payload only after the complete degradation of the antibody component within the lysosome. mdpi.combroadpharm.com This results in the release of the payload with the linker and an attached amino acid residue. mdpi.com While this approach generally offers greater plasma stability and potentially lower off-target toxicity, it is not capable of producing a bystander effect because the charged amino acid appendage prevents the payload from leaving the cell. mdpi.comnih.gov

Table 2: Investigated Linker Strategies for this compound-based ADCs

| Attachment Point on this compound | Linker Type / Key Feature | Stability/Activity Finding | Source(s) |

| β-carboline moiety | Protease-cleavable linker | Enabled construction of site-specific ADCs. | oup.comnih.gov |

| Phenolic moiety | Various linkers explored | A novel approach; generated ADCs with profiles comparable to Kadcyla®. | researchgate.netacs.orgnih.gov |

| Allylic trisulfide (replacement) | Thioacetyl analogues | Unstable in plasma over 7 days. | oup.comnih.gov |

| Allylic trisulfide (replacement) | Sterically hindered disulfide | Generated stable ADCs with potent in vitro activity. | oup.comnih.gov |

Preclinical Evaluation of this compound-based ADCs

The preclinical development of this compound-based ADCs has focused on synthesizing various drug-linker constructs and evaluating their performance in vitro. researchgate.netnih.gov These studies aim to identify candidates with an optimal balance of stability, targeted cytotoxicity, and specificity before advancing to more complex in vivo models. acs.org

Researchers have successfully designed and synthesized several this compound linker-drugs, using different attachment points and linker technologies. colab.wsnih.gov These efforts have led to the identification of linker-drugs with promising in vitro plasma stability and excellent targeted cytotoxicity. researchgate.netnih.gov For example, ADCs created by conjugating this compound payloads through their phenolic moiety have demonstrated pharmacological profiles that compare favorably with the clinically approved ADC, Kadcyla® (trastuzumab emtansine). researchgate.netacs.orgnih.gov

In another approach, site-specific ADCs were constructed by attaching linkers to the β-carboline moiety and modifying the allylic trisulfide. oup.com While some initial designs using thioacetyl groups were unstable, the use of a sterically hindered disulfide linker—a lesson learned from calicheamicin ADCs—yielded stable and highly potent ADCs in vitro. oup.comnih.gov These preclinical studies have confirmed that this compound can be effectively incorporated into ADCs that exhibit potent and specific cancer cell-killing activity. researchgate.netoup.com However, as of recent reports, the in vivo evaluation of this compound-based ADCs has not yet been published. oup.comnih.gov

Table 3: Summary of Preclinical Findings for this compound-based ADCs

| ADC Design Feature | Evaluation | Finding | Source(s) |

| Conjugation via phenolic moiety | In vitro cytotoxicity & specificity | Identified linker-drugs with excellent targeted cytotoxicity and specificity. | researchgate.netcolab.wsnih.gov |

| Conjugation via phenolic moiety | In vitro pharmacological profile | Compared favorably with the clinically approved ADC Kadcyla®. | researchgate.netacs.orgnih.gov |

| Conjugation via β-carboline and sterically hindered disulfide | In vitro plasma stability | Generated stable ADCs. | oup.comnih.gov |

| Conjugation via β-carboline and sterically hindered disulfide | In vitro activity | Demonstrated potent activity. | oup.comnih.gov |

| General | In vivo evaluation | Not yet reported in published literature. | oup.comnih.gov |

In Vitro Potency and Specificity of Conjugates

Research into ADCs incorporating this compound has demonstrated significant in vitro potency and specificity. acs.org Studies have involved the synthesis of various linker-drug constructs, which are then conjugated to antibodies. nih.gov In one key study, four different linker-drugs were created using this compound as the common payload, but with variations in the linker and the point of attachment to the payload. acs.org

These this compound-based ADCs were evaluated against a panel of cancer cell lines. acs.org The results identified two linker-drug constructs that yielded ADCs with promising stability in human plasma and, crucially, exhibited excellent targeted cytotoxicity and specificity. acs.orgnih.gov The pharmacological profiles of these two successful ADCs were found to be comparable to the clinically approved ADC, Kadcyla® (Trastuzumab emtansine). researchgate.netnih.gov

The cytotoxic activity of these conjugates is dependent on the specific cancer cell line. The table below summarizes the in vitro cytotoxicity of a this compound analogue (designated as compound 5 in the source study) which was a precursor for ADC development, highlighting its potent, broad-spectrum activity.

| Cell Line | Cancer Type | IC₅₀ (M) |

| NCI-N87 | Gastric Carcinoma | 1.0 x 10⁻¹² |

| SK-BR-3 | Breast Adenocarcinoma | 1.1 x 10⁻¹² |

| SK-OV-3 | Ovarian Adenocarcinoma | 1.1 x 10⁻¹² |

| MES-SA/Dx5 | Uterine Sarcoma | 1.2 x 10⁻¹² |

| HEK-293T | Embryonic Kidney | 1.4 x 10⁻¹¹ |

| Data sourced from the supporting information of Nicolaou et al., J. Am. Chem. Soc. 2020, 142, 29, 12890–12899. acs.org |

The ADCs constructed with stable linkers demonstrated high potency against antigen-expressing cancer cells while showing minimal toxicity to cells that did not express the target antigen, confirming the specificity of the antibody-mediated delivery. nih.gov

Design Considerations for Optimized ADC Constructs

The successful design of a this compound-based ADC is a complex process that requires careful optimization of several components. acs.org Key considerations include the site of linker attachment on the payload, the chemical nature of the linker itself, and the conjugation strategy. nih.govpharmaceuticalintelligence.com